molecular formula C26H22ClN3O4S B2650352 N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide CAS No. 532972-52-4

N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide

Cat. No. B2650352
M. Wt: 507.99
InChI Key: MINOFWUNUKFLMT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzodioxole, an indole, and a benzamide group. These groups are common in many biologically active compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzodioxole and indole groups are aromatic and planar, while the amide group can participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its solubility in water, while the aromatic rings could increase its lipophilicity .

Scientific Research Applications

Herbicidal Activity

A group of benzamides, including derivatives similar to the queried compound, has been identified as herbicidally active against annual and perennial grasses, indicating potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Chemical Synthesis and Reactivity

Research into N-halogen compounds and their derivatives has expanded our understanding of chemical reactivity, synthesis strategies, and the potential for creating novel compounds with specific functional applications (T. Fuchigami, K. Odo, 1977).

Analytical Chemistry Applications

Benzamides have been utilized as benzoylating agents in the identification of alcohols and amines, demonstrating their utility in analytical chemistry for the separation and identification of compounds via chromatographic techniques (J. Churáček, H. Pechová, D. Tocksteinová, Z. żíková, 1972).

Antimicrobial Agents

The structural modification of benzimidazole scaffolds, related to the compound of interest, has led to the development of potent and selective activities against the gastric pathogen Helicobacter pylori, showcasing the potential for novel anti-H. pylori agents (D. Carcanague, Y. Shue, M. A. Wuonola, M. Uría-Nickelsen, C. Joubran, Joseph K Abedi, J. Jones, T. Kühler, 2002).

Future Directions

Future research could involve further exploration of the biological activity of this compound, including in vitro and in vivo testing. Additionally, modifications could be made to the structure of the compound to enhance its activity or reduce potential side effects .

properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4S/c27-18-7-5-17(6-8-18)26(32)28-11-12-30-14-24(20-3-1-2-4-21(20)30)35-15-25(31)29-19-9-10-22-23(13-19)34-16-33-22/h1-10,13-14H,11-12,15-16H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINOFWUNUKFLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide

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